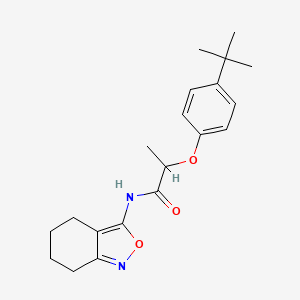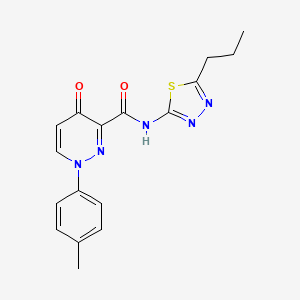![molecular formula C17H12ClN3O2S B11387747 5-amino-4-(benzo[d]thiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11387747.png)
5-amino-4-(benzo[d]thiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-1H-pyrrol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzothiazole moiety, a chlorinated phenol group, and a dihydropyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorinated Phenol Group: This step may involve the chlorination of a phenolic compound followed by coupling with the benzothiazole intermediate.
Construction of the Dihydropyrrolone Ring: The final step could involve the formation of the dihydropyrrolone ring through a cyclization reaction, possibly using an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the benzothiazole and chlorinated phenol groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety can intercalate with DNA, while the chlorinated phenol group may interact with proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activities.
Chlorinated Phenols: Such as 4-chlorophenol, which have antimicrobial properties.
Dihydropyrrolones: Compounds like 3,4-dihydro-2H-pyrrol-2-one, which are used in various chemical syntheses.
Uniqueness
The uniqueness of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its combined structure, which integrates multiple functional groups that can interact with different biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H12ClN3O2S |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-1-(5-chloro-2-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H12ClN3O2S/c18-9-5-6-12(22)11(7-9)21-8-13(23)15(16(21)19)17-20-10-3-1-2-4-14(10)24-17/h1-7,19,22-23H,8H2 |
Clave InChI |
INSXQZPNBCOZRB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=N)N1C2=C(C=CC(=C2)Cl)O)C3=NC4=CC=CC=C4S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11387664.png)
![1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387667.png)
![[4-(Prop-2-en-1-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11387681.png)



![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11387703.png)

![4-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11387713.png)

![4-(4-ethylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387719.png)
![4-butyl-6-chloro-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387720.png)
![3-tert-butyl-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387726.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11387734.png)
